N-(4-ethylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide
Overview
Description
N-(4-ethylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a phenoxyacetamide moiety, and a phenylethylsulfamoyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetamide Moiety: This step involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-ethylphenyl chloroacetate. This intermediate is then reacted with ammonia to yield 4-ethylphenyl acetamide.
Introduction of the Phenylethylsulfamoyl Group: The next step involves the reaction of 4-aminophenylethylsulfone with the 4-ethylphenyl acetamide intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The phenylethylsulfamoyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
N-(4-ethylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylsulfamoyl group may act as a pharmacophore, binding to the active site of an enzyme and inhibiting its activity. The phenoxyacetamide moiety may also contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide can be compared with other similar compounds, such as:
N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide: This compound has a similar phenoxyacetamide structure but differs in the substituents on the phenyl ring.
N-(4-ethylphenyl)-2-[(3-methylbenzyl)sulfanyl]acetamide: This compound has a similar ethylphenyl group but differs in the nature of the sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-19-8-10-21(11-9-19)26-24(27)18-30-22-12-14-23(15-13-22)31(28,29)25-17-16-20-6-4-3-5-7-20/h3-15,25H,2,16-18H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUKTJVRDRWLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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